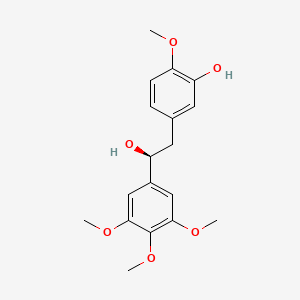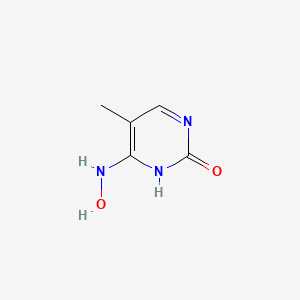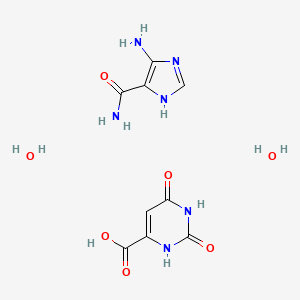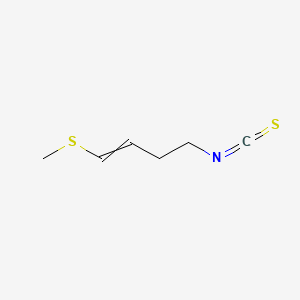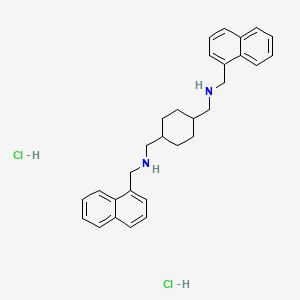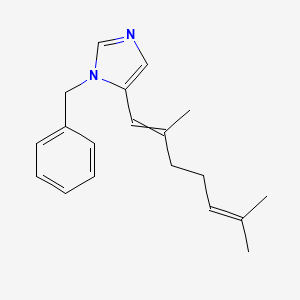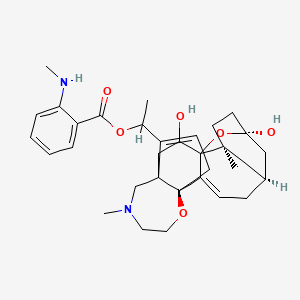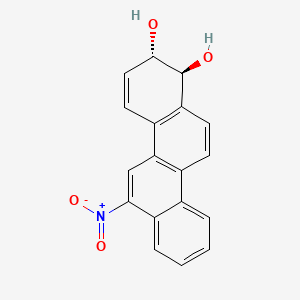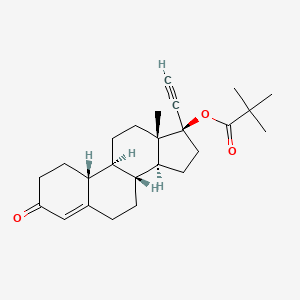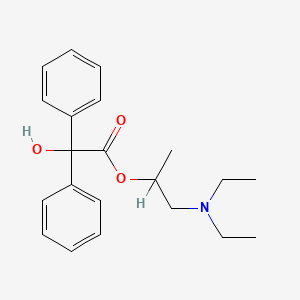
Ácido pantoténico
Descripción general
Descripción
El ácido pantoténico, también conocido como vitamina B5, es una vitamina soluble en agua que es esencial para varias funciones biológicas. Es una combinación de ácido pantoténico y β-alanina. El nombre "pantoténico" deriva de la palabra griega "pantothen", que significa "de todas partes", porque se encuentra en pequeñas cantidades en casi todos los alimentos . El ácido pantoténico es crucial para la síntesis de la coenzima A (CoA), que es vital para la producción de energía celular y el metabolismo de proteínas, carbohidratos y grasas .
Mecanismo De Acción
El ácido pantoténico es esencial para la síntesis y el mantenimiento de la coenzima A (CoA). La coenzima A participa en el metabolismo de ácidos grasos, carbohidratos y proteínas. Actúa como portador de grupos acilo en varias reacciones bioquímicas, facilitando la transferencia de estos grupos a diferentes sustratos . El sitio activo de CoA contiene un grupo tiol, que forma enlaces tioéster con grupos acilo, lo que permite su transferencia .
Aplicaciones Científicas De Investigación
El ácido pantoténico tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de coenzima A y otros compuestos bioquímicos.
Biología: Esencial para el crecimiento y el metabolismo de las células.
Industria: Se agrega a la alimentación animal y a los suplementos dietéticos para garantizar una nutrición adecuada.
Análisis Bioquímico
Biochemical Properties
Pantothenic acid plays a crucial role in biochemical reactions, primarily through its involvement in the synthesis of coenzyme A (CoA) and acyl carrier protein . Coenzyme A is essential for the synthesis and degradation of fatty acids, the transfer of acetyl and acyl groups, and various anabolic and catabolic processes . The enzyme pantothenate kinase catalyzes the phosphorylation of pantothenic acid to 4’-phosphopantothenic acid, which is the first step in CoA biosynthesis . This process also involves interactions with cysteine and ATP .
Cellular Effects
Pantothenic acid influences various cellular processes, including energy production, synthesis and degradation of proteins, carbohydrates, and fats . It is essential for the synthesis of acetylcholine, a neurotransmitter, and steroid hormones . Pantothenic acid also plays a role in cell signaling pathways and gene expression by acting as a precursor to CoA, which is involved in the acetylation of proteins . This acetylation can affect the function, localization, and stability of proteins .
Molecular Mechanism
At the molecular level, pantothenic acid exerts its effects through the synthesis of coenzyme A (CoA) . CoA acts as a carrier molecule, allowing the entry of acyl groups into cells, which are then used as substrates in the tricarboxylic acid cycle to generate energy . Pantothenic acid is phosphorylated by pantothenate kinase to form 4’-phosphopantothenic acid, which is further converted to CoA through a series of enzymatic reactions . This process involves binding interactions with ATP and cysteine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pantothenic acid can change over time. Pantothenic acid is relatively stable, but its degradation can occur under certain conditions . Long-term studies have shown that pantothenic acid supplementation can improve wound healing and reduce serum cholesterol levels . Its stability and effectiveness can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of pantothenic acid vary with different dosages in animal models. Studies have shown that high doses of pantothenic acid can lead to improved growth performance, reduced cholesterol levels, and enhanced wound healing . Excessive doses can also lead to adverse effects such as growth depression and elevated plasma uric acid content . It is important to determine the optimal dosage to avoid toxicity and achieve the desired therapeutic effects .
Metabolic Pathways
Pantothenic acid is involved in several metabolic pathways, including the synthesis of coenzyme A (CoA) and acyl carrier protein . CoA is essential for the tricarboxylic acid cycle, fatty acid oxidation, and the synthesis of fatty acids, cholesterol, and acetylcholine . Pantothenic acid is phosphorylated by pantothenate kinase to form 4’-phosphopantothenic acid, which is further converted to CoA through a series of enzymatic reactions .
Transport and Distribution
Pantothenic acid is absorbed in the intestine and delivered directly into the bloodstream by active transport . It is then distributed throughout the body, with red blood cells carrying it to various tissues . Most pantothenic acid in tissues is in the form of CoA, but smaller amounts are present as acyl carrier protein or free pantothenic acid . The sodium-dependent multivitamin transporter (SMVT) is involved in the uptake of pantothenic acid into cells .
Subcellular Localization
Pantothenic acid is primarily localized in the cytosol, where it is involved in the synthesis of coenzyme A (CoA) . CoA is then transported to various subcellular compartments, including mitochondria, where it plays a key role in energy metabolism . Protein acetylation, a post-translational modification involving CoA, can regulate the subcellular localization, function, and stability of many signaling molecules, transcription factors, and enzymes .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El ácido pantoténico se puede sintetizar a través de rutas químicas, quimio-enzimáticas y biológicas. La síntesis química implica la reacción del ácido pantoténico con β-alanina en condiciones específicas . Los métodos quimio-enzimáticos utilizan enzimas para catalizar la reacción, lo que puede ser más respetuoso con el medio ambiente pero puede requerir catalizadores costosos .
Métodos de Producción Industrial: La producción industrial de ácido pantoténico a menudo emplea la fermentación microbiana. Se utilizan cepas de bacterias modificadas genéticamente como Escherichia coli y Bacillus megaterium para producir ácido pantoténico a través de procesos de fermentación . Estos métodos son preferibles debido a su mayor rendimiento y menor impacto ambiental en comparación con la síntesis química .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido pantoténico experimenta varias reacciones químicas, que incluyen:
Oxidación: El ácido pantoténico se puede oxidar para formar diferentes derivados.
Reducción: Se puede reducir para formar pantenol, que se utiliza en cosméticos.
Sustitución: Se pueden producir varias reacciones de sustitución, lo que lleva a la formación de diferentes compuestos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las condiciones varían según el producto deseado, pero a menudo implican catalizadores y condiciones de pH específicas.
Productos Principales:
Coenzima A: Se forma a través de la biosíntesis que involucra ácido pantoténico.
Pantenol: Una forma reducida que se utiliza en productos para el cuidado de la piel.
Comparación Con Compuestos Similares
El ácido pantoténico es único entre las vitaminas B debido a su papel en la síntesis de la coenzima A. Compuestos similares incluyen:
Pantenol: Una forma reducida de ácido pantoténico que se utiliza en cosméticos.
Pantotenato de Calcio: Una forma más estable que se utiliza en suplementos dietéticos.
Ácido Hopanténico: Un derivado que se utiliza en algunas aplicaciones farmacéuticas.
El ácido pantoténico destaca por su amplia presencia en los alimentos y su papel fundamental en el metabolismo energético y la biosíntesis de biomoléculas esenciales.
Propiedades
IUPAC Name |
3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOKWGTUZJEAQD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023417 | |
| Record name | Pantothenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid; Unstable and extremely hygroscopic; [Merck Index], Solid | |
| Record name | Pantothenic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19045 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pantothenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, Very soluble in water, benzene, ethyl ether, Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid; Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform., 1000.0 mg/mL | |
| Record name | Pantothenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Pantothenic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pantothenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pantothenic acid is incorporated into COENZYME A and protects cells against peroxidative damage by increasing the level of GLUTATHIONE., ... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/, Coenzyme A (CoA) is the major acyl group carrier in intermediary metabolism. Hopantenate (HoPan), a competitive inhibitor of the pantothenate kinases, was used to chemically antagonize CoA biosynthesis. HoPan dramatically reduced liver CoA and mice developed severe hypoglycemia. Insulin was reduced, glucagon and corticosterone were elevated, and fasting accelerated hypoglycemia. Metabolic profiling revealed a large increase in acylcarnitines, illustrating the role of carnitine in buffering acyl groups to maintain the nonesterified CoASH level. HoPan triggered significant changes in hepatic gene expression that substantially increased the thioesterases, which liberate CoASH from acyl-CoA, and increased pyruvate dehydrogenase kinase 1, which prevents the conversion of CoASH to acetyl-CoA. These results identify the metabolic rearrangements that maintain the CoASH pool which is critical to mitochondrial functions, including gluconeogenesis, fatty acid oxidation, and the tricarboxylic acid and urea cycles. | |
| Record name | Pantothenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Pantothenic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow viscous oil, Viscous oil, Viscous hygroscopic liquid | |
CAS No. |
79-83-4 | |
| Record name | (+)-Pantothenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pantothenic Acid [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pantothenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pantothenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-pantothenic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTOTHENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F5HK2737 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Pantothenic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pantothenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195ºC (D-Calcium Pantothenate salt), MELTING POINT: 170-172 °C /CA SALT/, < 25 °C | |
| Record name | Pantothenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Pantothenic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pantothenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




